Isothiazole-4-carboxylic acid
Overview
Description
Isothiazole-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its unique chemical properties and significant applications in medicinal chemistry and organic synthesis. The presence of two electronegative heteroatoms in a 1,2-relationship within the ring structure imparts distinct reactivity and stability to the compound .
Scientific Research Applications
Isothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and antiviral properties.
Medicine: Isothiazole derivatives are investigated for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and pharmaceuticals
Safety and Hazards
Future Directions
Isothiazoles and their derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
Mechanism of Action
Target of Action
Isothiazole-4-carboxylic acid belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof)
Mode of Action
It’s worth noting that thiazoles, a class of compounds to which this compound belongs, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazoles, in general, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Result of Action
Thiazoles have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the synthesis and reactivity of isothiazoles, in general, have been a subject of major advances in the last decade .
Biochemical Analysis
Biochemical Properties
Isothiazole-4-carboxylic acid plays a pivotal role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to act as a ligand, forming complexes with metal ions, which can enhance or inhibit the activity of certain enzymes. For instance, this compound has been shown to interact with metalloproteins, influencing their catalytic activity . Additionally, it can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are critical components of cell signaling pathways . This modulation can lead to changes in gene expression, affecting the production of proteins involved in cellular metabolism and other vital processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes, leading to their inhibition or activation. For instance, this compound has been found to inhibit certain proteases by binding to their active sites, preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors, thereby altering the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells . Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, depending on its interactions with cellular components.
Subcellular Localization
This compound exhibits distinct subcellular localization, which can affect its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isothiazole-4-carboxylic acid can be synthesized through various methods, including condensation reactions, metal-catalyzed approaches, and ring rearrangements. One common synthetic route involves the reaction of thiohydroxylamine with α,β-unsaturated carbonyl compounds under acidic conditions to form the isothiazole ring . Another method includes the use of sulfuryl chloride and oximes, followed by methylation to yield the desired isothiazole derivative .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and scalability. These methods typically involve the use of palladium or copper catalysts to facilitate the formation of the isothiazole ring from suitable precursors .
Chemical Reactions Analysis
Types of Reactions: Isothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, isothiazoline derivatives, and various substituted isothiazoles .
Comparison with Similar Compounds
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but differs in the position of the heteroatoms.
Isoxazole: Features an oxygen and nitrogen atom in the ring instead of sulfur and nitrogen.
Thiadiazole: Contains two nitrogen atoms and one sulfur atom in the ring.
Uniqueness: Isothiazole-4-carboxylic acid is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activity compared to other similar heterocycles. This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,2-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXTYKGTWQCNJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497956 | |
Record name | 1,2-Thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-82-2 | |
Record name | 1,2-Thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes certain isothiazole-4-carboxylic acid derivatives interesting for anti-cancer research?
A: Research has identified specific salt forms of 3-(4-bromo-2,6-difluorobenzyloxy)-5-[3-(4-pyrrolidin-1-ylbutyl)ureido]this compound amide as potentially useful anti-hyperproliferation agents. [] These salts, which include hydrochloride, hydrobromide, hemi-citrate, acetate, p-tosylate, L-tartrate, hemi-succinate, and mesylate, have shown promise in targeting and potentially inhibiting the growth of cancerous cells. []
Q2: Are there established methods for synthesizing 4-cyanoisothiazoles, which can be used to obtain isothiazole-4-carboxylic acids?
A: Yes, a novel method for synthesizing 4-cyanoisothiazoles involves reacting β-cyano enamines with thionyl chloride or sulfur monochloride. [] This reaction is most effective in nonpolar solvents or without any solvent. Interestingly, conducting the reaction in dimethylformamide does not yield the desired cyclization but instead produces an amidine derivative. [] These 4-cyanoisothiazoles can then be further reacted to obtain the corresponding isothiazole-4-carboxylic acids. []
Q3: Can you provide an example of how thienoisothiazole derivatives have been synthesized and modified?
A: One example involves the synthesis of 3-phenylthieno[3,2-d]isothiazole. This compound was synthesized through a multi-step process involving the oxidation of alkyl 3-amino-4-cyano-3-phenylpropenedithioates to form 3-phenyl-5-alkylthioisothiazole-4-carbonitriles. [] Subsequent reactions led to the formation of ethyl 4-amino-3-phenylthieno[3,2-d]isothiazole-5-carboxylate, which was then deaminated, hydrolyzed, and decarboxylated to yield the final 3-phenylthieno[3,2-d]isothiazole. [] Further modifications of this compound involved bromination and nitration reactions at specific positions of the molecule. []
Q4: What are the potential applications of understanding the Structure-Activity Relationship (SAR) for these compounds?
A: By understanding how specific structural modifications to this compound derivatives affect their activity, potency, and selectivity, researchers can design more effective and targeted anti-cancer therapies. [] This knowledge is crucial for optimizing drug candidates and potentially improving treatment outcomes for patients with hyperproliferative diseases.
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